Chitosan
Overview
Description
Chitosan is a natural biopolymer derived from chitin, which is the second most abundant polysaccharide in nature after cellulose. Chitin is primarily found in the exoskeletons of crustaceans such as shrimp, crab, and lobster, as well as in the cell walls of fungi. This compound is produced by the deacetylation of chitin, which involves the removal of acetyl groups. This process transforms chitin into a more soluble and reactive form, making this compound a versatile material with numerous applications. This compound is known for its biodegradability, biocompatibility, non-toxicity, and high adsorption capacity .
Mechanism of Action
Target of Action
Chitosan, a naturally occurring biopolymer, has a broad spectrum of targets due to its unique properties. It primarily targets microbial entities such as fungi, bacteria, viruses, nematodes, and insects . It also interacts with plant cells, enhancing their growth and resistance to stress . Furthermore, this compound has been shown to interact with specific cellular receptors, activating important secondary messengers such as Ca2+, nitric oxide (NO), reactive oxygen species (ROS), and transcription factors (TFs) .
Mode of Action
The mode of action of this compound is multifaceted and depends on its physicochemical characteristics and the type of target . The polycationic charge of this compound is thought to be a significant factor in its antimicrobial effects due to the electrostatic interaction between the polycationic this compound and the negatively charged microbial cell surface . This interaction disrupts the cell membrane, leading to leakage of intracellular material . In addition, this compound can enhance drug efficacy by facilitating drug interaction with target cells .
Biochemical Pathways
This compound influences several biochemical pathways. It has been shown to have antioxidant activity, neutralizing reactive oxygen species (ROS) such as superoxide anion radicals, free hydroxyl radicals, and hydrogen peroxide (H2O2) . This compound also activates signaling pathways in cells by binding to specific cellular receptors, activating important secondary messengers such as Ca2+, nitric oxide (NO), ROS, and transcription factors (TFs) .
Pharmacokinetics
The pharmacokinetics of this compound in the body are complex. After administration, this compound is degraded gradually during its distribution to various organs . Urinary excretion is believed to be the major pathway of this compound elimination . This compound-based nanomaterials exhibit superior drug absorption due to their gastrointestinal luminal protection, mucoadhesive nature, permeability enhancement, controlled drug release, and efflux inhibition .
Result of Action
The result of this compound’s action is diverse and depends on its application. In the context of antimicrobial activity, this compound disrupts microbial membranes, leading to cell death . In plant cells, this compound induces defense mechanisms, stress resistance, and increased productivity . In the context of drug delivery, this compound enhances the therapeutic efficacy of drugs by facilitating their interaction with target cells .
Action Environment
The action of this compound is influenced by environmental factors. For instance, the antimicrobial activity of this compound is influenced by pH, as this compound is only soluble under an acidic condition having pH lower than 7 . Furthermore, this compound swells strongly in an acidic environment and is characterized by poor mechanical and chemical strength . The effectiveness of this compound interactions is determined by its origin, deacetylation degree and acetylation pattern, molecular weight, type of chemical modifications, pH, concentration, and solubility .
Biochemical Analysis
Biochemical Properties
Chitosan interacts with various biomolecules due to its polycationic nature. It forms complexes with negatively charged molecules such as lipids, proteins, and nucleic acids . This interaction is primarily driven by electrostatic forces and can influence various biochemical reactions. For instance, this compound has been shown to enhance the production of T-lymphocytes or white blood cells, indicating its role in immune response .
Cellular Effects
This compound exhibits significant cellular effects. It has been reported to enter cells in a dose- and time-dependent manner . It influences cell function by modulating cell signaling pathways and gene expression . For instance, this compound has been shown to induce auxin accumulation in Arabidopsis roots, thereby influencing plant growth . Moreover, it has been found to exhibit antimicrobial, anti-oxidative, cholesterol reducing, and immunomodulatory effects .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It has been suggested that this compound may enter cells by facilitated passive diffusion . Once inside the cell, it can bind to biomolecules and influence enzyme activity and gene expression . For example, this compound has been shown to inhibit the growth of tumor cells and reduce their metastasis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. It has been reported that this compound exhibits a low risk of hemolysis in a dose and molecular weight dependent manner . Furthermore, it has been found to show a self-assembly induced fluorescence ‘switch on’ property upon localization at the lysozome .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It has been reported that this compound shows antimicrobial, anti-oxidative, cholesterol reducing, and immunomodulatory effects in animal models .
Transport and Distribution
This compound is transported and distributed within cells and tissues in a specific manner. It has been reported that this compound nanoparticles enter into the cell predominately by lipid-raft endocytosis . Furthermore, this compound reacts with the acidic environment in your stomach to form a gel, which is thought to bond with fatty compounds and block them from absorption in the gastrointestinal tract .
Subcellular Localization
This compound exhibits specific subcellular localization. It has been reported that this compound is preferentially localized in the mitochondria. At high concentrations, it is also found in the cytoplasm and nucleus and is enriched in the nucleolus and karyotheca . This specific subcellular localization could play a crucial role in its biological activity and function.
Preparation Methods
Synthetic Routes and Reaction Conditions: Chitosan is typically obtained from chitin through a deacetylation process. This process involves treating chitin with an alkaline substance, such as sodium hydroxide, at elevated temperatures. The degree of deacetylation, which refers to the percentage of acetyl groups removed, can vary and affects the properties of the resulting this compound. The reaction conditions, such as temperature, concentration of the alkaline solution, and reaction time, are critical factors that influence the degree of deacetylation and the molecular weight of this compound .
Industrial Production Methods: Industrial production of this compound involves several steps:
Extraction of Chitin: Chitin is extracted from crustacean shells through a series of processes, including demineralization (removal of calcium carbonate using hydrochloric acid) and deproteinization (removal of proteins using sodium hydroxide).
Deacetylation: The extracted chitin is then subjected to deacetylation using concentrated sodium hydroxide at high temperatures to produce this compound.
Purification: The resulting this compound is purified by washing with water and neutralizing with dilute acid to remove any residual alkali.
Drying and Milling: The purified this compound is dried and milled into a fine powder for various applications.
Chemical Reactions Analysis
Types of Reactions: Chitosan undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or sodium periodate to introduce functional groups like aldehydes and carboxyl groups.
Reduction: this compound can be reduced to form derivatives with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or sodium periodate in aqueous solution.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Substitution: Various reagents depending on the desired functional group, such as monochloroacetic acid for carboxymethylation.
Major Products:
Oxidation: Aldehyde and carboxyl-functionalized this compound.
Reduction: Reduced this compound derivatives with altered solubility and reactivity.
Substitution: Functionalized this compound derivatives with enhanced properties for specific applications.
Scientific Research Applications
Chitosan has a wide range of scientific research applications across various fields:
Chemistry: this compound is used as a green catalyst, a support for immobilizing enzymes, and a template for synthesizing nanoparticles.
Biology: this compound is employed in tissue engineering, wound healing, and as a scaffold for cell culture.
Medicine: this compound is used in drug delivery systems, as a hemostatic agent, and in the formulation of vaccines.
Industry: this compound is used in water treatment, food preservation, and as a biodegradable film for packaging .
Comparison with Similar Compounds
Chitosan is often compared with other biopolymers such as:
Chitin: The precursor to this compound, chitin is less soluble and less reactive due to its higher degree of acetylation.
Cellulose: Another abundant polysaccharide, cellulose lacks the amino groups present in this compound, resulting in different properties and applications.
Alginate: A polysaccharide derived from brown algae, alginate forms gels in the presence of divalent cations, whereas this compound forms gels in acidic conditions .
This compound’s unique properties, such as its solubility in acidic solutions, polycationic nature, and ability to form various derivatives, make it a versatile and valuable compound in numerous applications.
Properties
IUPAC Name |
methyl N-[5-[3-amino-5-[3-amino-5-[3-amino-5-[3-amino-5-[3-amino-5-[3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[5-amino-6-[5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H103N9O39/c1-87-56(86)65-28-38(84)46(19(10-74)96-55(28)104-45-18(9-73)95-49(27(64)37(45)83)97-39-12(3-67)88-47(85)20(57)31(39)77)103-54-26(63)36(82)44(17(8-72)94-54)102-53-25(62)35(81)43(16(7-71)93-53)101-52-24(61)34(80)42(15(6-70)92-52)100-51-23(60)33(79)41(14(5-69)91-51)99-50-22(59)32(78)40(13(4-68)90-50)98-48-21(58)30(76)29(75)11(2-66)89-48/h11-55,66-85H,2-10,57-64H2,1H3,(H,65,86) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLASNYPZGWUPSU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)N)OC3C(OC(C(C3O)N)O)CO)CO)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)OC9C(C(C(C(O9)CO)O)O)N)O)N)O)N)O)N)O)N)O)N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H103N9O39 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1526.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow powder; [Sigma-Aldrich MSDS] | |
Record name | Chitosan | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/12896 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
9012-76-4 | |
Record name | Chitosan | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Chitosan | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.259 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.